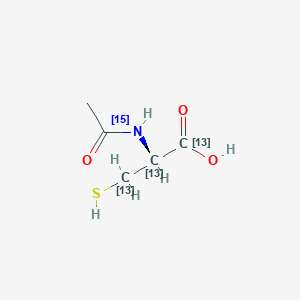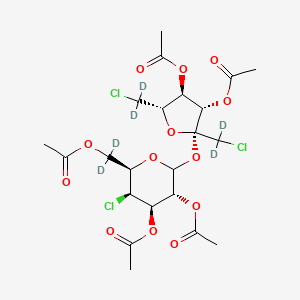
Sucralose-d6 Pentaacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucralose-d6 Pentaacetate is a deuterated derivative of sucralose, an artificial sweetener widely used in the food and beverage industry. The compound is characterized by the replacement of six hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is particularly useful for tracing the metabolic fate of sucralose in biological systems or chemical reactions using various analytical techniques such as nuclear magnetic resonance spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucralose-d6 Pentaacetate involves the acetylation of sucralose-d6. The process typically begins with the preparation of sucralose-d6, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as perchloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with the necessary safety and quality control measures.
化学反応の分析
Types of Reactions
Sucralose-d6 Pentaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to convert the acetylated compound back to its original form.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can regenerate the original sucralose-d6.
科学的研究の応用
Sucralose-d6 Pentaacetate has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the fate of sucralose in chemical reactions.
Biology: Employed in studies to investigate the metabolic pathways and biological effects of sucralose.
Medicine: Utilized in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of sucralose.
Industry: Applied in the food and beverage industry to develop low-calorie sweeteners and assess their safety and efficacy
作用機序
The mechanism of action of Sucralose-d6 Pentaacetate involves its interaction with various molecular targets and pathways. The compound is known to produce DNA strand breaks, classified as clastogenic, using the MultiFlow® assay. It also significantly increases the expression of genes associated with inflammation, oxidative stress, and cancer, such as the metallothionein 1 G gene. Additionally, it impairs intestinal barrier integrity and inhibits members of the cytochrome P450 family, specifically CYP1A2 and CYP2C19 .
類似化合物との比較
Similar Compounds
Sucralose: The parent compound of Sucralose-d6 Pentaacetate, widely used as an artificial sweetener.
Sucralose-6-acetate: A structural analog of sucralose with similar properties and applications.
Penta-O-acetyl-α-D-glucopyranose: Another acetylated sugar derivative used in various chemical and biological studies.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful for tracing and studying the metabolic fate of sucralose. This property sets it apart from other similar compounds and enhances its applicability in scientific research.
特性
分子式 |
C22H29Cl3O13 |
|---|---|
分子量 |
613.8 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-acetyloxy-2-[acetyloxy(dideuterio)methyl]-3-chloro-6-[(2R,3S,4S,5S)-3,4-diacetyloxy-2,5-bis[chloro(dideuterio)methyl]oxolan-2-yl]oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C22H29Cl3O13/c1-9(26)31-7-15-16(25)18(33-11(3)28)19(34-12(4)29)21(36-15)38-22(8-24)20(35-13(5)30)17(32-10(2)27)14(6-23)37-22/h14-21H,6-8H2,1-5H3/t14-,15-,16+,17-,18+,19-,20+,21?,22+/m1/s1/i6D2,7D2,8D2 |
InChIキー |
WBOCSUAOZWICQT-NZPNTUCHSA-N |
異性体SMILES |
[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)OC(=O)C)OC(=O)C)C([2H])([2H])Cl)OC(=O)C)OC(=O)C)Cl)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


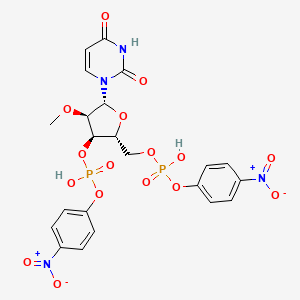
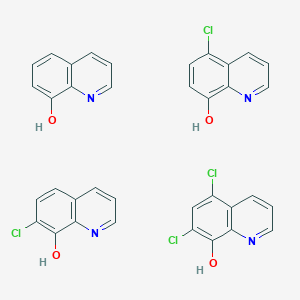
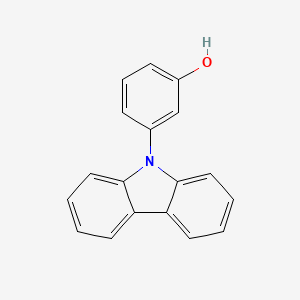
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
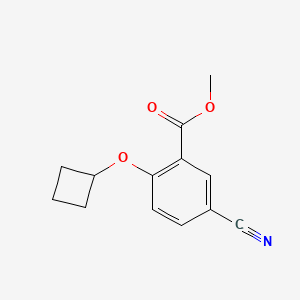


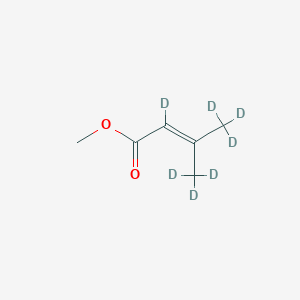
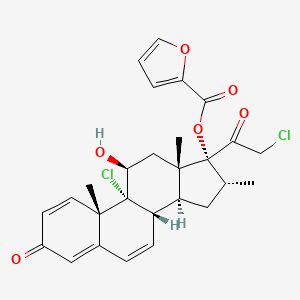
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

